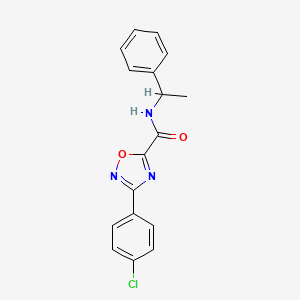

![molecular formula C21H24N4OS B5554427 2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

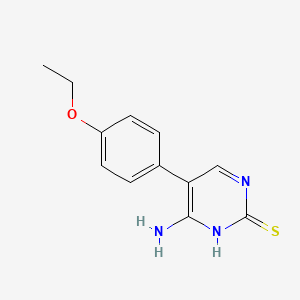

The compound “2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a hexahydrocyclohepta[c]pyrazol ring, a methyl group, a thiazole ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The benzyl group is a substituent or molecular fragment possessing the structure R−CH2−C6H5 . The hexahydrocyclohepta[c]pyrazol ring is a seven-membered ring with a pyrazol group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the benzyl group is known for its enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . The thiazole ring, being a heterocycle, would also have unique reactivity .Scientific Research Applications

Antibacterial and Antifungal Agents

The compound and its related analogs have been studied for their potent antibacterial and antifungal activities. For instance, novel analogs demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, have been designed and synthesized. These compounds exhibited antibacterial activity at non-cytotoxic concentrations to mammalian cells, indicating their potential as therapeutic agents against bacterial infections (Palkar et al., 2017).

Antitumor Agents

Several studies have focused on the antitumor properties of benzothiazole derivatives, with some compounds showing selective cytotoxicity against tumorigenic cell lines. This research suggests the potential of these compounds as antitumor agents, highlighting the importance of structural modification to enhance biological stability and inhibitory effects on tumor growth (Yoshida et al., 2005).

Antifungal Activity against Phytopathogens

The antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and other derivatives against phytopathogenic fungi such as Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea has been investigated. These studies reveal differences in fungi sensitivity to the tested substances, suggesting the potential use of these compounds in agriculture to protect crops from fungal diseases (Vicentini et al., 2007).

Insecticidal Agents

Research into the synthesis and biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, has shown promising results. Certain compounds displayed potent toxic effects, suggesting their utility in pest management strategies (Soliman et al., 2020).

properties

IUPAC Name |

2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-25(13-18-16-10-6-3-7-11-17(16)23-24-18)21(26)19-14-27-20(22-19)12-15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRQIGWFXGDESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NNC2=C1CCCCC2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 70726354 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)

![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)

![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)

![N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)